molecular formula C16H16O3 B2840080 4-[(2,6-Dimethylphenoxy)methyl]benzoic acid CAS No. 149288-34-6

4-[(2,6-Dimethylphenoxy)methyl]benzoic acid

Cat. No.: B2840080
CAS No.: 149288-34-6
M. Wt: 256.301
InChI Key: BESKEYBHECGTNW-UHFFFAOYSA-N
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Description

4-[(2,6-Dimethylphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.3 g/mol . It is characterized by the presence of a benzoic acid moiety substituted with a 2,6-dimethylphenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,6-Dimethylphenoxy)methyl]benzoic acid typically involves the reaction of 2,6-dimethylphenol with benzyl chloride under basic conditions to form the intermediate 2,6-dimethylphenoxybenzyl chloride. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoic acid in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity compound .

Chemical Reactions Analysis

Types of Reactions: 4-[(2,6-Dimethylphenoxy)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[(2,6-Dimethylphenoxy)methyl]benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,6-Dimethylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, or interact with cellular receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-[(2,6-Dimethylphenoxy)methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoic acid moiety with a 2,6-dimethylphenoxy group makes it a versatile compound for various applications .

Properties

IUPAC Name

4-[(2,6-dimethylphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11-4-3-5-12(2)15(11)19-10-13-6-8-14(9-7-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESKEYBHECGTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149288-34-6
Record name 4-[(2,6-dimethylphenoxy)methyl]benzoic acid
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